molecular formula C17H20N6O4S B2908932 2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 863002-50-0

2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2908932
CAS No.: 863002-50-0
M. Wt: 404.45
InChI Key: PYORSDNXWANJRW-UHFFFAOYSA-N
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Description

2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure is based on a [1,3]diazino[4,5-d]pyrimidine dione scaffold, a chemotype known to exhibit potent inhibitory activity against various protein kinases. The molecule is designed with a sulfanylacetamide linker connecting this core to a 5-methylisoxazole pharmacophore, a heterocycle frequently employed in drug discovery to modulate potency, selectivity, and physicochemical properties. This structural profile suggests its primary application is as a key chemical tool for investigating intracellular signaling pathways, with potential as a hit compound for the development of novel tyrosine kinase inhibitors . Researchers can utilize this compound in biochemical assays to profile kinase inhibition, in cell-based studies to elucidate the role of specific kinases in proliferation and disease models, and in structural biology to study ligand-protein interactions. The presence of the isoxazole ring, a common motif in FDA-approved drugs , further underscores its relevance in early-stage drug discovery efforts. This product is intended for research applications only in a laboratory setting.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-5-6-10-19-14-13(16(25)23(4)17(26)22(14)3)15(20-10)28-8-12(24)18-11-7-9(2)27-21-11/h7H,5-6,8H2,1-4H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYORSDNXWANJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)NC3=NOC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For instance, the acylation of 5-acetyl-4-aminopyrimidines with various acylating agents, followed by cyclization using ammonium acetate, can yield pyrimido[4,5-d]pyrimidines with different substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of DNA repair enzymes, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features

The compound’s [1,3]diazino[4,5-d]pyrimidine core distinguishes it from simpler pyrimidine or pyridine derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Pharmacological Relevance
Target Compound [1,3]diazino[4,5-d]pyrimidine 6,8-dimethyl; 2-propyl; dioxo; sulfanyl-acetamide; 5-methyl-oxazole Potential kinase inhibition
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Pyrimidine-benzooxazine hybrid Amino-phenyl; methyl-benzooxazine Antimicrobial activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano; nitro-phenyl; ester groups Not reported (structural focus)

Key Observations :

  • The target compound’s dioxo and sulfanyl groups may enhance hydrogen-bonding interactions with biological targets compared to ester or cyano substituents in imidazo-pyridines .
  • The 5-methyl-oxazole moiety could improve metabolic stability relative to simpler aryl groups in benzooxazine derivatives .

Key Observations :

  • The use of cesium carbonate (Cs₂CO₃) in DMF, as seen in , is a common strategy for activating thiols or amines in heterocyclic systems, suggesting compatibility with the target compound’s synthesis.
  • Lower yields in imidazo-pyridine synthesis (51% ) underscore challenges in multi-step cyclization, whereas the target’s simpler substitution steps may offer higher efficiency.
Pharmacological Potential

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Benzooxazine-pyrimidine derivatives exhibit antimicrobial activity, attributed to their ability to disrupt bacterial cell membranes .
  • Imidazo-pyridines are explored as kinase inhibitors due to their planar heterocyclic cores .
  • The target’s dioxo groups could mimic ATP-binding motifs in kinases, while the sulfanyl-acetamide linkage may improve solubility for in vivo applications .

Biological Activity

The compound 2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical research.

Chemical Structure and Properties

The compound belongs to a class of derivatives characterized by a pyrimidopyrimidine core and functional groups that include sulfanyl and acetamide moieties. The unique structure contributes to its potential bioactivity. Below is a summary of its chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H21N7O3S
Molecular Weight 427.52 g/mol
CAS Number 863002-50-0

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine and oxazole demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

A comparative analysis of the minimum inhibitory concentration (MIC) values for related compounds suggests that the presence of the sulfanyl group enhances antimicrobial efficacy. For example:

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
2-(Benzylthio)pyrimidines3.9 - 31.5>2.5
2-{(6,8-Dimethyl...}TBDTBD

Anticancer Activity

The anticancer potential of similar heterocyclic compounds has been documented in several studies. For example, certain pyrimidine derivatives have shown promising results in inhibiting tumor growth in vitro against various cancer cell lines . Although specific data for our compound is limited, the structural similarities suggest a potential for cytotoxic activity.

The biological activity of these compounds often involves interactions at the molecular level:

  • DNA Binding : Many heterocyclic compounds exhibit affinity for DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation .

Synthesis and Evaluation

A series of studies have synthesized similar compounds to evaluate their biological activities:

  • Synthesis of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives which exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Anticancer Testing : Compounds structurally related to our target were tested against human cancer cell lines showing varying degrees of cytotoxicity; some demonstrated effects comparable to standard chemotherapeutics like cisplatin .

Comparative Analysis

In a recent study comparing the antimicrobial efficacy of newly synthesized oxaziridines with traditional antibiotics:

CompoundMIC (µg/ml) against C. albicansEfficacy Comparison
Oxaziridine 30.31 - 0.625Higher than standard agents
Oxaziridine 40.31 - 0.625Comparable efficacy

These findings suggest that modifications to the oxazole and pyrimidine structures can enhance biological activity significantly.

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